N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” is a synthetic organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbazole ring, potentially converting it to a dihydrocarbazole derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrocarbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, carbazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Carbazole derivatives have been studied for their neuroprotective and anti-inflammatory properties, which could be relevant for treating neurological disorders and inflammatory diseases.
Industry
Industrially, the compound might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” would depend on its specific biological target. Generally, carbazole derivatives interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxamide
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
The unique combination of the carbazole and pyran rings, along with the specific substituents, gives “N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide” distinct chemical and biological properties
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-30-17-10-8-16(9-11-17)25(12-14-31-15-13-25)24(29)27-21-7-3-5-19-18-4-2-6-20(26)22(18)28-23(19)21/h2,4,6,8-11,21,28H,3,5,7,12-15H2,1H3,(H,27,29) |
InChI Key |
IMXUHUCCCXSVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3CCCC4=C3NC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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